molecular formula C7H6ClF2NO2 B13502208 3-Amino-2,4-difluorobenzoic acid hydrochloride

3-Amino-2,4-difluorobenzoic acid hydrochloride

Cat. No.: B13502208
M. Wt: 209.58 g/mol
InChI Key: UTEVISIAWRGDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2,4-difluorobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H6F2NO2·HCl. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by an amino group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,4-difluorobenzoic acid hydrochloride typically involves multiple steps. One common method starts with the nitration of 2,4-difluorobenzoic acid to introduce a nitro group at the 3-position. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,4-difluorobenzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield 3-nitro-2,4-difluorobenzoic acid, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Amino-2,4-difluorobenzoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2,4-difluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atoms can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,4-difluorobenzoic acid hydrochloride is unique due to the presence of both amino and difluoro substituents on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The fluorine atoms enhance the compound’s stability and binding affinity, while the amino group provides sites for further chemical modifications .

Properties

Molecular Formula

C7H6ClF2NO2

Molecular Weight

209.58 g/mol

IUPAC Name

3-amino-2,4-difluorobenzoic acid;hydrochloride

InChI

InChI=1S/C7H5F2NO2.ClH/c8-4-2-1-3(7(11)12)5(9)6(4)10;/h1-2H,10H2,(H,11,12);1H

InChI Key

UTEVISIAWRGDFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)N)F.Cl

Origin of Product

United States

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